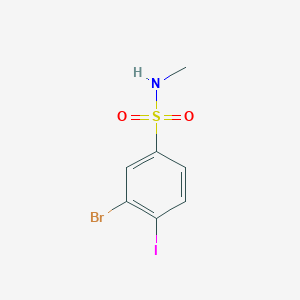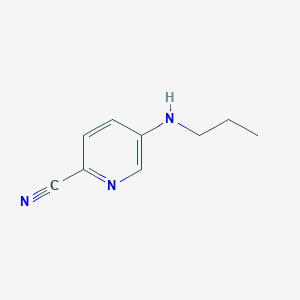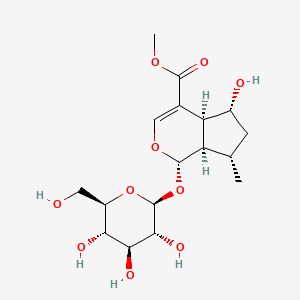
Dihydrocornin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocornin is a natural iridoid glucoside, a type of compound commonly found in plants. Iridoid glucosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound is specifically isolated from plants like Cornus officinalis and Cornus florida .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dihydrocornin typically involves the extraction from plant materials. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography to isolate pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Cornus officinalis are extracted multiple times with ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a residue, which is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrocornin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of oxidized iridoid derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dihydrocornin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dihydrocornin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Cornin: Another iridoid glucoside with similar biological activities.
Hastatoside: Known for its anti-inflammatory and antioxidant properties.
Loganin: An iridoid glucoside with potential therapeutic applications.
Uniqueness
Dihydrocornin is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate multiple pathways makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H26O10 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl (1S,4aS,5R,7S,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |
Clave InChI |
MTMCJGRBRGDLOQ-MBCHPVDHSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
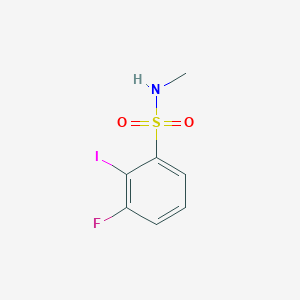
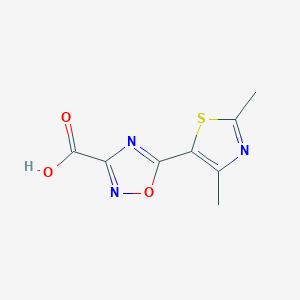
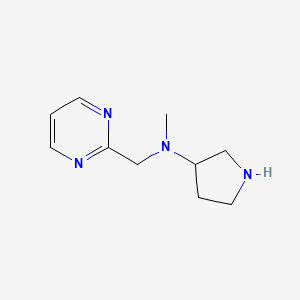
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
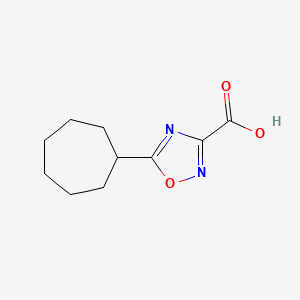
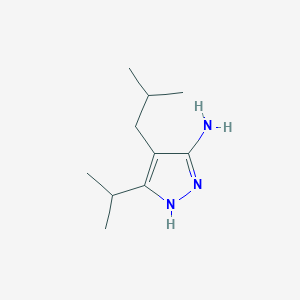
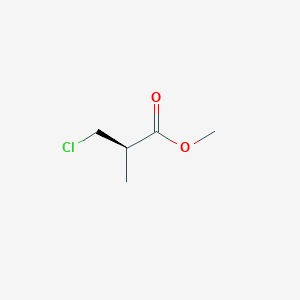
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
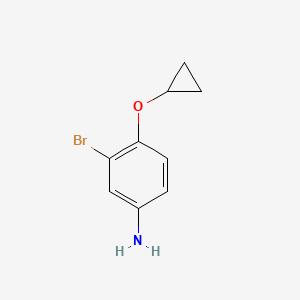
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)

